
2-Phenyl-2-pyridin-4-ylsulfanylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-pyridin-4-ylsulfanylacetic acid is a compound of interest within the realm of organic chemistry, particularly in the study of sulfur-containing heterocyclic compounds. These molecules are known for their diverse chemical reactivity and potential applications in pharmaceuticals, agrochemicals, and material science.
Synthesis Analysis
The synthesis of compounds similar to this compound involves multi-step organic reactions, starting from base heterocyclic scaffolds. For instance, the synthesis of related heterocyclic compounds has been reported through reactions involving condensation, sulfuration, and functional group transformations, offering a pathway that could be adapted for the synthesis of our target compound (Ç. Y. Ataol & Ö. Ekici, 2014).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated through techniques such as X-ray crystallography, revealing complex interactions such as hydrogen bonding and π-π stacking that contribute to their stability and reactivity (K. M. Tawfiq et al., 2014).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the electron-rich sulfur and nitrogen atoms. The reactivity can be further tailored by substituents on the phenyl and pyridyl rings, which can direct the course of reactions and stabilize reactive intermediates (M. Chakravarty et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely tied to their molecular architecture. Intermolecular forces such as hydrogen bonding and van der Waals interactions significantly affect these properties, which can be modulated through molecular design (M. Percino et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. The presence of a sulfanyl group adjacent to an acetic acid moiety, for example, could influence the compound's acidity and its behavior in condensation reactions (A. Dylong et al., 2014).
Applications De Recherche Scientifique
Photophysical and Thermal Properties
- Novel fluorescent derivatives related to 2-Phenyl-2-pyridin-4-ylsulfanylacetic acid were synthesized, exhibiting good fluorescence quantum yields and reasonable thermal stability. These compounds could be useful in material sciences for applications requiring stable fluorescent properties (Padalkar, Phatangare, & Sekar, 2013).
Metal-Organic Frameworks (MOFs)
- Derivatives of this acid have been used in creating lanthanide-metal-organic frameworks (MOFs). These MOFs show selective sorption of CO2 over N2, indicating potential applications in gas separation and storage technologies (Cui, Zhang, Zhao, Fu, & Sun, 2016).
Chemosensor for Mercury Detection
- Pyridine-based derivatives have been employed as chemosensors for the detection of mercury(II) ions. This suggests potential applications in environmental monitoring and public health (Pan, Zhu, Kong, Yang, Tao, Tian, Lu, & Yang, 2015).
Synthesis of Novel Compounds
- Synthesis of new series of pyridine and fused pyridine derivatives, involving this compound, has been explored, contributing to the field of organic chemistry and drug development (Al-Issa, 2012).
Luminescent Platinum(II) Complexes
- Studies have shown the synthesis of luminescent platinum(II) complexes using pyridine-based ligands. These complexes exhibit high luminescence and are potential candidates for use in light-emitting devices (Vezzu, Ravindranathan, Garner, Bartolotti, Smith, Boyle, & Huo, 2011).
Metal Coordination Chemistry
- The acid and its derivatives have been used in metal coordination chemistry, which has implications in fields like catalysis and material sciences (Chakravarty, Pailloux, Ouizem, Smith, Duesler, Paine, Williams, & Hancock, 2012).
Supramolecular Chemistry
- It has also been applied in supramolecular chemistry to study hydrogen-bonding motifs, which is crucial for understanding molecular interactions and designing new materials (Long, Zhou, Parkin, & Li, 2014).
Propriétés
IUPAC Name |
2-phenyl-2-pyridin-4-ylsulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)12(10-4-2-1-3-5-10)17-11-6-8-14-9-7-11/h1-9,12H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUZSAIUUARYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1506363-64-9 |
Source


|
| Record name | 2-phenyl-2-(pyridin-4-ylsulfanyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

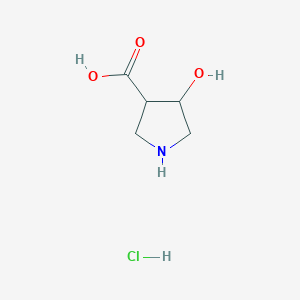
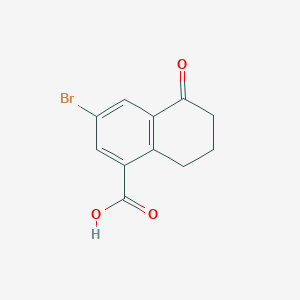
![[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2491400.png)
![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
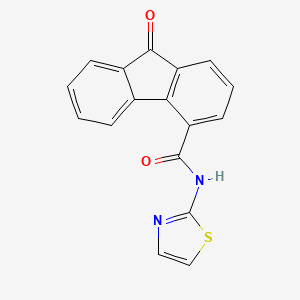

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)

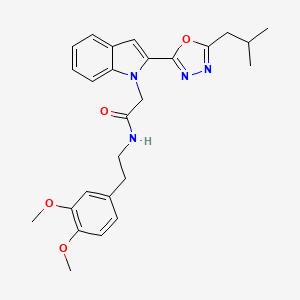
![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)
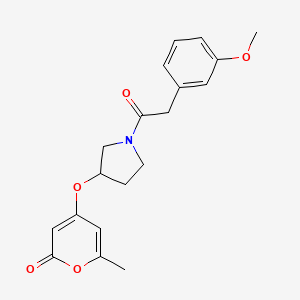
![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)
![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)